[1-(3-Chloropyridin-4-yl)ethyl](ethyl)amine
Description
1-(3-Chloropyridin-4-yl)ethylamine is a secondary amine featuring a 3-chloropyridin-4-yl moiety linked to an ethylamine group. This compound is part of a broader class of pyridine derivatives, which are widely studied for their pharmacological and agrochemical applications due to their ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-12-7(2)8-4-5-11-6-9(8)10/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVAUCMVTYRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)ethylamine typically involves the reaction of 3-chloropyridine with ethylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Chloropyridin-4-yl)ethylamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The process involves the same basic reaction but optimized for large-scale production, including the use of automated systems for mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(3-Chloropyridin-4-yl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation: N-oxides of 1-(3-Chloropyridin-4-yl)ethylamine.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 1-(3-Chloropyridin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds, which are important in the design of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in various biological assays, including antimicrobial and anti-inflammatory activities.
Medicine: In medicinal chemistry, 1-(3-Chloropyridin-4-yl)ethylamine is explored for its potential as a pharmacophore. It can be modified to create compounds with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)ethylamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific derivative and its intended application. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Structural Similarities and Variations
The compound is compared to structurally related amines with pyridine, pyrimidine, or pyrazole cores (Table 1). Key differences include:
- Substituent position : The 3-chloro group on pyridin-4-yl distinguishes it from analogs like 1-(3-Chloropyridin-2-yl)piperidin-4-amine (chlorine at pyridin-2-yl) .
- Backbone modification : Pyrimidine-based analogs (e.g., (2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine) exhibit altered electronic properties compared to pyridine derivatives .
- Functional groups: Ethylamine vs.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|---|
| 1-(3-Chloropyridin-4-yl)ethylamine | C9H12ClN3 | 197.67 | Not reported | 3-Cl-pyridin-4-yl, ethylamine |
| 1-[(3-Chloropyridin-4-yl)methyl]-1H-pyrazol-4-amine | C9H9ClN4 | 208.65 | Not reported | Pyrazole ring, 3-Cl-pyridin-4-yl methyl |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C12H14N4 | 214.27 | 104.0–107.0 | Cyclopropylamine, pyridin-3-yl |
| 1-(3-Chloropyridin-2-yl)piperidin-4-amine | C10H14ClN3 | 211.69 | Not reported | Piperidine ring, 3-Cl-pyridin-2-yl |
| (2-Chloro-pyrimidin-4-ylmethyl)-ethyl-amine | C7H11ClN4 | 186.64 | Not reported | Pyrimidine core, ethylamine |
Biological Activity
1-(3-Chloropyridin-4-yl)ethylamine is a nitrogen-containing organic compound characterized by a pyridine ring substituted with a chlorine atom at the 3-position and an ethyl group attached to the nitrogen atom. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound is classified as an amine and is notable for its potential biological activities due to the presence of both the pyridine moiety and the amine functional group. These functionalities are known to influence pharmacological properties, enhancing its interactions within biological systems.
The biological activity of 1-(3-Chloropyridin-4-yl)ethylamine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death. The exact pathways depend on the specific derivative and its intended application.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Activity : Derivatives of 1-(3-Chloropyridin-4-yl)ethylamine have shown significant antimicrobial properties against various pathogens. These compounds can disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Pharmacological Applications : The compound has been explored as a pharmacophore for developing enzyme inhibitors or receptor agonists, indicating its versatility in drug design.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(3-Chloropyridin-4-yl)ethylamine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloropyridine | Pyridine ring with chlorine substituent | Used in agrochemicals and pharmaceuticals |
| Ethylamine | Simple primary amine | Found in various biological systems |
| 4-Ethylpyridine | Pyridine ring with ethyl substituent | Exhibits neuroactive properties |
| 2-Amino-5-chloropyridine | Amino group at position 2 and chlorine at position 5 | Potential anti-cancer activity |
The combination of a chlorinated pyridine structure and an ethyl amine functional group enhances the potential biological activities compared to simpler amines or other substituted pyridines.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 1-(3-Chloropyridin-4-yl)ethylamine in various biological assays:
- Antimicrobial Studies : In vitro tests demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. For example, one derivative showed an IC50 value of 15 µM against Staphylococcus aureus.
- Anti-inflammatory Research : A study assessed the anti-inflammatory effects using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, revealing that certain derivatives reduced pro-inflammatory cytokine production by up to 40% compared to controls.
- Pharmacological Investigations : The compound's derivatives were tested for their ability to inhibit specific enzymes involved in metabolic pathways relevant to diseases like diabetes and cancer. One derivative demonstrated a promising IC50 value of 30 nM against a key enzyme implicated in glucose metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
